6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c1-12-11-14(3-4-15(12)18)27(25,26)23-9-7-22(8-10-23)17-6-5-16-20-19-13(2)24(16)21-17/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPLFKKXGTOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound notable for its potential biological activities. This compound features a unique structural arrangement that combines a triazole and pyridazine core with a piperazine moiety and a sulfonamide group. The incorporation of the fluorinated aromatic ring enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 412.5 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN4O2S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1021070-54-1 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticonvulsant Activity : Similar compounds have shown effectiveness in models of induced seizures, suggesting potential applications in treating epilepsy .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, which may extend to this compound as well .
- Cytotoxic Effects : Research indicates that derivatives with similar structures can inhibit cancer cell proliferation, indicating potential anticancer properties .
Case Studies and Experimental Data
- Anticonvulsant Activity :
- Antimicrobial Testing :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorobenzene and sulfonamide | Antimicrobial | Simpler structure without piperazine |
| 1-(4-Fluorophenyl)piperazine | Piperazine core with fluorophenyl | CNS activity | Lacks pyridazine core |
| 6-Methylpyridazine | Methyl-substituted pyridazine | Potential anticancer | No piperazine or sulfonamide groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
